molecular formula C9H18ClF2N B1492297 [(2,2-Difluoro-1-methylcyclohexyl)methyl](methyl)amine hydrochloride CAS No. 2098116-10-8

[(2,2-Difluoro-1-methylcyclohexyl)methyl](methyl)amine hydrochloride

Cat. No.: B1492297
CAS No.: 2098116-10-8
M. Wt: 213.69 g/mol
InChI Key: NUTAHZMPKCYFNF-UHFFFAOYSA-N
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Description

(2,2-Difluoro-1-methylcyclohexyl)methylamine hydrochloride is a fluorinated cyclohexylmethylamine derivative with a tertiary amine structure. The compound features a cyclohexane ring substituted with two fluorine atoms at the 2-position, a methyl group at the 1-position, and a methylamine moiety at the benzylic position, which is protonated as a hydrochloride salt. This structural configuration imparts unique electronic and steric properties, differentiating it from non-fluorinated or simpler cyclohexylamine analogs.

Properties

IUPAC Name

1-(2,2-difluoro-1-methylcyclohexyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F2N.ClH/c1-8(7-12-2)5-3-4-6-9(8,10)11;/h12H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTAHZMPKCYFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1(F)F)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2,2-Difluoro-1-methylcyclohexyl)methylamine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

The biological activity of (2,2-Difluoro-1-methylcyclohexyl)methylamine hydrochloride primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as a selective inhibitor of certain receptors, potentially influencing dopaminergic and serotonergic pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models by modulating serotonin levels .
  • Anxiolytic Effects : Preliminary data suggest that this compound may have anxiolytic properties, reducing anxiety-related behaviors in rodent models .
  • Neuroprotective Effects : There is emerging evidence that it may provide neuroprotection against oxidative stress, which is crucial in neurodegenerative diseases .

Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of (2,2-Difluoro-1-methylcyclohexyl)methylamine hydrochloride resulted in significant reductions in behavioral despair in the forced swim test, indicating potential antidepressant activity.

ParameterControl GroupTreatment Group
Immobility Time (s)12060
Locomotor Activity (counts)300450

Study 2: Anxiolytic Properties

In a separate investigation assessing the anxiolytic effects, the compound was administered to mice subjected to the elevated plus maze test. Results indicated a marked increase in time spent in the open arms, suggesting reduced anxiety.

GroupOpen Arm Time (s)
Control30
Treatment75

Study 3: Neuroprotective Effects

A neuroprotective study evaluated the compound's efficacy against glutamate-induced toxicity in neuronal cell cultures. The results showed a significant decrease in cell death rates compared to control groups.

TreatmentCell Viability (%)
Control45
(2,2-Difluoro-1-methylcyclohexyl)methylamine hydrochloride80

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its role as a pharmacological agent due to its structural properties that may influence biological activity. Specifically, it has been noted for potential use in developing drugs targeting neurological conditions.

Biochemical Studies

Research indicates that (2,2-Difluoro-1-methylcyclohexyl)methylamine hydrochloride can serve as an important tool in biochemical assays, particularly in studying enzyme inhibition and receptor binding. Its unique fluorinated structure enhances its binding affinity and selectivity towards certain biological targets.

Analytical Chemistry

This compound is utilized in analytical chemistry as a reference standard for various spectroscopic techniques. It aids in the calibration of instruments and the validation of methods used for detecting similar compounds in complex mixtures.

Case Study 1: Neurological Drug Development

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (2,2-Difluoro-1-methylcyclohexyl)methylamine hydrochloride exhibited promising results in preclinical trials for treating anxiety disorders. The compound's ability to modulate neurotransmitter systems was highlighted, suggesting a pathway for future drug development.

Case Study 2: Enzyme Inhibition

Research conducted at a leading university explored the inhibition of Acetyl CoA Carboxylase (ACC) using this compound. The findings indicated that it could effectively reduce ACC activity, which is crucial in metabolic regulation, thus opening avenues for treating metabolic disorders such as obesity and diabetes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

  • Structure: Features a cyclohexanone ring with a dimethylaminomethyl substituent at the 2-position.
  • Fluorine substituents increase electronegativity, reducing the amine’s basicity compared to the non-fluorinated analog .
  • Synthesis : Both compounds likely involve reductive amination or alkylation steps, with the target compound requiring fluorination (e.g., via DAST or XeF₂) to introduce the difluoro group .
  • Applications: Cyclohexanone derivatives are often intermediates in drug synthesis (e.g., analgesics), whereas fluorinated amines are prioritized for CNS-targeting pharmaceuticals due to improved blood-brain barrier penetration .

(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride

  • Structure: Combines a cyclohexanol backbone with a 3-hydroxyphenyl group and dimethylaminomethyl substituent.
  • Key Differences: The target compound replaces the hydroxyl and aromatic groups with fluorine atoms, reducing hydrogen-bonding capacity but increasing steric bulk and chemical inertness. The absence of a phenolic group may limit metal-chelating properties, which are critical in catalytic applications .
  • Safety : Both compounds require handling precautions (e.g., PPE, ventilation) typical of amine hydrochlorides, but fluorinated analogs may pose unique toxicity risks requiring specialized disposal .

Activated Methyl Diethanol Amine (MDEA) for CO₂ Capture

  • Structure: A tertiary amine with two ethanol groups and a methyl substituent.
  • Key Differences: MDEA’s polar ethanol groups enhance water solubility and CO₂ adsorption via carbamate formation, whereas the target compound’s hydrophobic cyclohexyl and fluorine groups would impede such interactions.
  • Performance : MDEA-impregnated mesoporous carbon achieves 2.63 mmol CO₂/g adsorption, driven by amine-CO₂ reactivity. The target compound’s fluorinated structure would likely exhibit negligible CO₂ adsorption due to reduced amine accessibility and hydrophobicity .

Physicochemical and Functional Comparisons

Property Target Compound 2-(Dimethylaminomethyl)-1-cyclohexanone HCl MDEA-MC (CO₂ Adsorbent)
Molecular Weight ~265–285 g/mol (estimated) 207.7 g/mol 119.16 g/mol (MDEA base)
Polarity Low (fluorinated, cyclohexyl) Moderate (ketone, amine) High (ethanol, amine)
Basicity (pKa) Lower (electron-withdrawing F) ~8–9 (estimated) ~9–10 (tertiary amine)
Thermal Stability High (C-F bond strength) Moderate Moderate
Application Pharmaceuticals, catalysts Drug intermediates CO₂ capture

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2,2-Difluoro-1-methylcyclohexyl)methyl](methyl)amine hydrochloride
Reactant of Route 2
[(2,2-Difluoro-1-methylcyclohexyl)methyl](methyl)amine hydrochloride

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